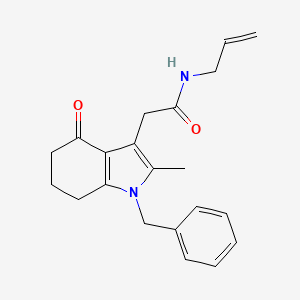
N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves intricate processes that typically include the condensation of specific aromatic amides with other chemical agents. One study detailed the synthesis and characterization of a closely related compound, indicating the methods and conditions under which these compounds can be synthesized and the importance of X-ray diffraction, IR, NMR, and UV–Vis spectra in characterizing the synthesized compound (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analysis involves understanding the geometric configuration and electronic properties of a compound. For a compound similar to N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide, DFT calculations and X-ray diffraction studies reveal optimized geometrical structures, vibrational frequencies, and chemical shift values that are in strong agreement with experimentally measured values. These studies also provide insights into the compound's electronic properties, including excitation energies and band gap energies (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and interaction of this compound with other substances can be predicted through studies of similar compounds. For example, analysis of vibrational, electronic, and nonlinear optical properties, alongside electrochemical properties measured by cyclic voltammetry, can provide comprehensive insights into the compound's reactivity and chemical behavior (Rao et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, can be deduced from similar compounds. The study of crystal structures through single-crystal X-ray diffraction provides crucial information about the solid-state arrangement, confirming various molecular conformations and intermolecular interactions (Gowda et al., 2008).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Theoretical Study of Crystal Structure : A theoretical study provided insights into the geometrical parameters of 4-Chloro-N-(3-chlorophenyl)benzamide, comparing them with X-ray diffraction (XRD) structure data. This research is crucial for understanding the molecular structure and properties (Panicker et al., 2010).
- Role of Halogen-Involved Intermolecular Interactions : A study explored halogen-mediated noncovalent interactions in benzamides, including derivatives of N-chlorophenyl–trifluoromethyl–benzamide. This research aids in understanding crystal packing and molecular interactions (Mondal et al., 2018).
Synthesis and Characterization
- Tritium Labeling of a CCR1 Antagonist : A potent C-C chemokine receptor 1 (CCR1) antagonist with benzamide functionality underwent tritium labeling, aiding in pharmacological studies (Hong et al., 2015).
- Synthesis of Thiourea Derivatives : Research on acylthioureas, including N-(aryl-carbamothioyl)benzamides with trifluorophenyl substituents, was conducted to evaluate their anti-pathogenic activity. This study contributes to the development of antimicrobial agents (Limban et al., 2011).
Medicinal Chemistry Applications
- Niclosamide Derivatives for Anticancer Agents : A study focused on synthesizing and testing niclosamide derivatives, including those with trifluoromethylphenyl groups, for potential anticancer properties (Tang et al., 2017).
- Alkylating Benzamides with Melanoma Cytotoxicity : Research on benzamide derivatives, including those with trifluoromethyl groups, investigated their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-9-5-7-10(8-6-9)19-13(20)11-3-1-2-4-12(11)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLDKOIXDFKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5001043.png)
![N-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5001045.png)
![N-(4-isopropylphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5001055.png)
![5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5001067.png)
![3-chloro-N-[3-phenoxy-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5001075.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5001076.png)
![3,3,7,8-tetramethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5001083.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5001086.png)
![1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5001092.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-benzothiazol-2-ylbutanamide](/img/structure/B5001094.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide](/img/structure/B5001105.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5001112.png)

![N-(3-methylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5001139.png)